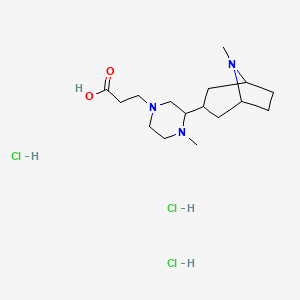
endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-8-Methyl-8-azabicyclo(321)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate is a complex organic compound belonging to the class of tropane alkaloids This compound is characterized by its bicyclic structure, which is central to its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate typically involves several steps. One common method starts with the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This process often involves the use of acyclic starting materials that contain the necessary stereochemical information . The reaction conditions may include the use of catalysts such as active nickel for hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate can be compared with other similar compounds, such as:
Atropine: Another tropane alkaloid with similar structural features but different biological activities.
Hyoscyamine: A compound with a similar bicyclic structure but distinct pharmacological properties.
Tropine: A related compound that shares the 8-azabicyclo(3.2.1)octane scaffold.
These comparisons highlight the unique features of endo-8-Methyl-8-azabicyclo(32
Properties
CAS No. |
87168-49-8 |
|---|---|
Molecular Formula |
C16H32Cl3N3O2 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-[4-methyl-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]propanoic acid;trihydrochloride |
InChI |
InChI=1S/C16H29N3O2.3ClH/c1-17-7-8-19(6-5-16(20)21)11-15(17)12-9-13-3-4-14(10-12)18(13)2;;;/h12-15H,3-11H2,1-2H3,(H,20,21);3*1H |
InChI Key |
AOPLYMHSFYAVKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1C2CC3CCC(C2)N3C)CCC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















